4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid
Overview
Description
“4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 861583-66-6 . It has a molecular weight of 228.25 and its IUPAC name is 4-methyl-2-(4-methylphenyl)-5-pyrimidinecarboxylic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” is C13H12N2O2 . The InChI Code is 1S/C13H12N2O2/c1-8-3-5-10(6-4-8)12-14-7-11(13(16)17)9(2)15-12/h3-7H,1-2H3,(H,16,17) .Chemical Reactions Analysis
While specific chemical reactions involving “4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” are not available, pyrimidines in general can undergo various reactions. For instance, they can be synthesized through oxidative annulation involving anilines, aryl ketones, and DMSO .Physical And Chemical Properties Analysis
“4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” is a solid at room temperature . It has a molecular weight of 228.25 .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Anticancer Activity
In the previous year, the novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells . One of the derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
Synthesis of Novel Compounds
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . This shows the potential of “4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” in the synthesis of novel compounds.
Inhibition of Dihydrofolate Reductase (DHFR)
Piritrexim, a pyrimidine derivative, inhibited dihydrofolate reductase (DHFR) and also showed good antitumor effects on the carcinosarcoma in rats . This suggests that “4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” could potentially be used in similar applications.
Synthesis of Pyrrolidine Derivatives
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . “4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” could potentially be used in the synthesis of pyrrolidine derivatives.
Three-component Coupling Reaction
A three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step . This shows the potential of “4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” in multi-component reactions.
Safety and Hazards
properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-3-5-10(6-4-8)12-14-7-11(13(16)17)9(2)15-12/h3-7H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIUAPBWEACFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649243 | |
Record name | 4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | |
CAS RN |
861583-66-6 | |
Record name | 4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.